molecular formula C23H21FN4O3 B2437664 benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 946332-33-8

benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate

Cat. No. B2437664
CAS RN: 946332-33-8
M. Wt: 420.444
InChI Key: QNAWLCZMODDTBG-UHFFFAOYSA-N
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Description

The compound is a type of pyrazolo[3,4-d]pyridazinone . Pyrazolo[3,4-d]pyridazinones are known to be potentially useful as peripheral vasodilators .


Synthesis Analysis

The compound was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis . The synthesis involved a reaction mixture of pyridazinone, 2-bromo-1-(4-fluorophenyl)ethan-1-one, potassium carbonate, and tetrabutylammonium bromide (TBAB) as a catalyst .


Molecular Structure Analysis

The geometrical structure of the molecule was analyzed using single-crystal XRD analysis .


Chemical Reactions Analysis

The compound was characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .


Physical And Chemical Properties Analysis

The compound was characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis . Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound .

Scientific Research Applications

Pyrazolo[3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds. They exist in two tautomeric forms: the 1H-isomer and the 2H-isomer. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents). These compounds have attracted interest due to their structural similarity to purine bases like adenine and guanine .

Tautomeric Forms: Position N1:

Synthetic Methods

Various synthetic approaches yield 1H-pyrazolo[3,4-b]pyridines. These methods include:

Biomedical Applications

1H-pyrazolo[3,4-b]pyridines have been explored for diverse biological targets:

Future Directions

The compound has potential pharmaceutical effectiveness . It could be further investigated for its potential use as a peripheral vasodilator .

properties

IUPAC Name

benzyl 2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-15(2)21-19-12-25-28(18-10-8-17(24)9-11-18)22(19)23(30)27(26-21)13-20(29)31-14-16-6-4-3-5-7-16/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAWLCZMODDTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate

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